molecular formula C18H15ClN4O3 B12214339 4-amino-8-chloro-N'-[(3-methoxyphenyl)carbonyl]quinoline-3-carbohydrazide CAS No. 1015534-81-2

4-amino-8-chloro-N'-[(3-methoxyphenyl)carbonyl]quinoline-3-carbohydrazide

Cat. No.: B12214339
CAS No.: 1015534-81-2
M. Wt: 370.8 g/mol
InChI Key: PFRYTJWWJUHFRK-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 4-amino-8-chloro-, 2-(3-methoxybenzoyl)hydrazide is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 4-amino-8-chloro-, 2-(3-methoxybenzoyl)hydrazide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Amino and Chloro Groups: The amino and chloro groups can be introduced through nucleophilic substitution reactions. For example, 4-chloroaniline can be reacted with 3-quinolinecarboxylic acid to introduce the amino and chloro substituents.

    Attachment of the Methoxybenzoyl Hydrazide Group: The final step involves the reaction of the intermediate compound with 3-methoxybenzoyl hydrazide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial methods may employ continuous flow reactors to enhance the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 4-amino-8-chloro-, 2-(3-methoxybenzoyl)hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amino-substituted quinoline derivatives.

Scientific Research Applications

3-Quinolinecarboxylic acid, 4-amino-8-chloro-, 2-(3-methoxybenzoyl)hydrazide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Research: It is used in studies investigating the mechanisms of action of quinoline derivatives and their interactions with biological targets.

    Industrial Applications: The compound is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 4-amino-8-chloro-, 2-(3-methoxybenzoyl)hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the disruption of cellular processes, such as DNA replication and cell division, which is particularly relevant in the context of cancer treatment.

Comparison with Similar Compounds

Similar Compounds

    Quinoline-4-carboxylic acid derivatives: These compounds share the quinoline core structure and exhibit similar biological activities.

    Fluoroquinolones: A class of antibiotics that also contain the quinoline core and are known for their antibacterial properties.

    Chloroquinoline derivatives: Compounds with chloro substituents on the quinoline ring, which are studied for their potential therapeutic applications.

Uniqueness

3-Quinolinecarboxylic acid, 4-amino-8-chloro-, 2-(3-methoxybenzoyl)hydrazide is unique due to the specific combination of functional groups attached to the quinoline core. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

1015534-81-2

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

4-amino-8-chloro-N'-(3-methoxybenzoyl)quinoline-3-carbohydrazide

InChI

InChI=1S/C18H15ClN4O3/c1-26-11-5-2-4-10(8-11)17(24)22-23-18(25)13-9-21-16-12(15(13)20)6-3-7-14(16)19/h2-9H,1H3,(H2,20,21)(H,22,24)(H,23,25)

InChI Key

PFRYTJWWJUHFRK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NNC(=O)C2=CN=C3C(=C2N)C=CC=C3Cl

Origin of Product

United States

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